Cobalt dilactate

Descripción general

Descripción

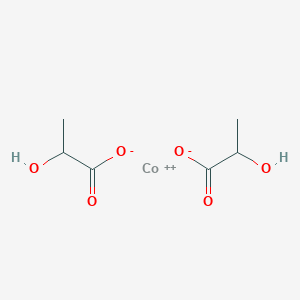

Cobalt dilactate is a chemical compound formed by the combination of cobalt and lactic acid. It is a salt with the chemical formula Co(C₃H₅O₃)₂. This compound is known for its peach-blossom pink color and its solubility in water. This compound is used in various applications, including as a source of cobalt in animal feed and in scientific research.

Mecanismo De Acción

Target of Action

Cobalt dilactate, also known as cobalt lactate, is a chemical compound that primarily targets the cobalt ion . Cobalt ions are known to form stable complexes with cyanide, which is a mechanism utilized by certain cobalt-based compounds . Cobalt ions are also involved in the formation of cobalamin, a unique metal complex coenzyme .

Mode of Action

This compound interacts with its targets by forming stable complexes. For example, one mole of cobalt can bind to six moles of cyanide, creating less toxic cobalt cyanides which can be excreted in the urine . This interaction results in the detoxification of cyanide, making cobalt-based compounds potential antidotes for cyanide poisoning .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of cobalamin. Cobalamin is synthesized by two pathways: aerobic and anaerobic, each requiring up to 30 enzymes . Within these pathways, a cobaltochelatase catalyzes the insertion of the cobalt ion into the tetrapyrrole . This compound, therefore, plays a crucial role in the biosynthesis of cobalamin, which represents one of the most complex biosynthetic pathways known in nature .

Pharmacokinetics

It is known that cobalt ions are soluble in water , which may influence their bioavailability and distribution in the body. More research is needed to fully understand the ADME properties of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the formation of cobalamin and the detoxification of cyanide. Cobalamin plays an essential role as an electron transfer mediator in reductive dechlorination of chlorinated organics . On the other hand, the formation of less toxic cobalt cyanides helps in the detoxification of cyanide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, cobalt-based catalysts have been found to show different activities in acidic environments . Moreover, the presence of other substances, such as cyanide, can also affect the action of this compound .

Análisis Bioquímico

Biochemical Properties

Cobalt dilactate plays a significant role in biochemical reactions, primarily due to the presence of cobalt. Cobalt is an essential element for humans and other animals, but high doses can be harmful to human health . It is present in some foods such as green vegetables, various spices, meat, milk products, seafood, and eggs, and in drinking water . Cobalt is an integral component of cobalamin or vitamin B12, which is required by several enzymes involved in N2 fixation .

Cellular Effects

This compound can have varying effects on different types of cells. For instance, cobalt exposure at levels as low as 0.5 and 1 mM visibly inhibits growth in Escherichia coli . Furthermore, cobalt and nickel exposure leads to DNA double-strand breaks, decelerating replication fork progression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, cobalt-mediated radical polymerization involves a catalytic chain transfer mechanism where cobalt(III) hydride species facilitate hydrogen atom transfer to olefins (Co-MHAT) . This process is widely employed in Markovnikov-selective hydrofunctionalization reactions of unsaturated small molecules .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study showed that consumption of cobalt at low doses could play a vital role in the control of ulcerative colitis, while higher doses can contribute to exacerbation of intestinal inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways. Cobalamin acts as the cofactor for two enzymes, i.e., methylmalonyl-CoA mutase and methionine synthase, in humans . Both enzymes are important for health .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Cobalt transporters in prokaryotes are responsible for transporting the transition metal ion across cell membranes to provide it for synthesis of coenzyme B12 and for incorporation into cobalt-containing enzymes .

Subcellular Localization

Cobalt, the central element in this compound, is known to be an integral part of cobalamin or vitamin B12, which is required by several enzymes involved in N2 fixation . This suggests that this compound may be localized in the areas of the cell where these enzymes are active.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cobalt dilactate can be synthesized by reacting hydrated cobalt oxide with lactic acid. The reaction typically involves boiling the hydrated cobalt oxide with lactic acid until the desired compound is formed. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of the reactants.

Industrial Production Methods

In industrial settings, this compound is produced by reacting cobalt carbonate or cobalt hydroxide with lactic acid. The reaction is carried out in aqueous solution, and the resulting product is purified through crystallization. The industrial process ensures high purity and yield of this compound.

Análisis De Reacciones Químicas

Types of Reactions

Cobalt dilactate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cobalt oxide.

Reduction: It can be reduced to form elemental cobalt.

Substitution: The lactate ions in this compound can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and ozone. The reaction is typically carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.

Substitution: Ligands such as ammonia or ethylenediamine can be used to substitute the lactate ions.

Major Products Formed

Oxidation: Cobalt oxide (CoO or Co₃O₄)

Reduction: Elemental cobalt (Co)

Substitution: Various cobalt complexes depending on the substituting ligand

Aplicaciones Científicas De Investigación

Biological Applications

1. Nutritional Supplement in Livestock:

Cobalt dilactate serves as a source of cobalt in animal nutrition, particularly for ruminants. A study comparing cobalt lactate with other cobalt sources (such as cobalt carbonate and acetate) found that cobalt lactate supplementation resulted in similar growth performance and tissue concentrations in beef cattle, indicating its efficacy as a nutritional supplement .

2. Mimicking Vitamin B12 Functions:

Research suggests that cobalt lactate can mimic some functions of vitamin B12, facilitating the conversion or transfer of small organic molecules within cells. This property is particularly relevant in metabolic processes where vitamin B12 plays a critical role.

3. Enhancing Plant Growth:

this compound has been shown to improve the growth of plants under stress conditions, such as salinity. Studies indicate that exogenous application of cobalt can enhance morphological attributes and reduce ionic toxicity in plants like Pennisetum divisum, thereby improving abiotic stress tolerance .

Agricultural Applications

1. Feed Additive:

Cobalt lactate is used as a feed additive in livestock diets to ensure adequate cobalt levels, which are essential for rumen microbial activity. The compound's solubility enhances its bioavailability compared to less soluble forms like cobalt carbonate .

2. In Vitro Studies on Digestive Health:

In vitro studies involving sheep have demonstrated that incorporating cobalt lactate with oregano essential oil can regulate digestive metabolism and inhibit gas production in the rumen, suggesting potential benefits for ruminant health .

Catalytic Applications

This compound has been investigated for its catalytic properties in various chemical reactions. The presence of cobalt ions allows it to act as a catalyst in organic synthesis, including:

- Electrocatalytic Reactions: Cobalt-based compounds have been extensively studied for their role in electrocatalytic water splitting, which is crucial for hydrogen production.

- Photocatalysis: this compound's ability to facilitate photocatalytic reactions makes it valuable for environmental applications such as pollutant degradation.

Environmental Applications

Research into this compound's environmental impact includes its role in enhancing microbial metabolism in soil and water systems. This aspect is vital for bioremediation processes where microbial activity is crucial for the degradation of contaminants.

Comparative Analysis of Cobalt Compounds

A comparison of various cobalt compounds highlights the unique features of this compound:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cobalt Lactate | Coordination complex | Primarily used in biological systems |

| Cobalt Acetate | Coordination complex | More stable; used in organic synthesis |

| Cobalt Citrate | Coordination polymer | Exhibits different solubility properties |

| Cobalt Chloride | Inorganic salt | Common precursor for other cobalt compounds |

This compound stands out due to its specific coordination environment with lactate ligands, enhancing its solubility and biological compatibility compared to other forms.

Case Studies

Case Study 1: Growth Performance in Beef Cattle

A controlled study evaluated the effects of different cobalt sources on beef cattle growth performance. Results indicated no significant differences between cattle receiving cobalt lactate versus those receiving other forms, affirming its effectiveness as a nutritional supplement .

Case Study 2: Impact on Plant Growth Under Salinity Stress

Research involving Pennisetum divisum demonstrated that exogenous application of cobalt and titanium improved plant growth metrics under saline conditions, highlighting the potential agricultural benefits of this compound .

Comparación Con Compuestos Similares

Similar Compounds

Cobalt acetate: Another cobalt salt used in catalysis and material synthesis.

Cobalt chloride: Used in electroplating and as a humidity indicator.

Cobalt nitrate: Utilized in the preparation of cobalt catalysts and pigments.

Uniqueness of Cobalt Dilactate

This compound is unique due to its specific combination of cobalt and lactic acid, which imparts distinct properties such as solubility in water and a characteristic pink color. Its role as a source of cobalt in biological systems and its applications in scientific research make it a valuable compound in various fields.

Actividad Biológica

Cobalt dilactate, a cobalt(II) salt of lactic acid, has garnered attention for its potential biological activities. This article examines the compound's effects on various biological systems, focusing on its antioxidant properties, metabolic roles, and potential therapeutic applications.

This compound is synthesized through the reaction of cobalt(II) salts with lactic acid. The resulting compound features cobalt in a +2 oxidation state coordinated with two lactate ions. This coordination enhances its solubility and bioavailability, making it suitable for various biological applications.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Effects : this compound has been shown to mitigate oxidative stress in plant systems. A study on Pennisetum divisum demonstrated that cobalt treatment reduced methylglyoxal (MG) accumulation, which is known to induce oxidative stress. The compound facilitated the detoxification of MG through the glyoxalase system, enhancing the plant's antioxidant capacity by modulating glutathione levels and related enzymes .

- Metabolic Regulation : Cobalt plays a crucial role in cellular metabolism. It is involved in the synthesis of vitamin B12 and influences metabolic pathways that regulate energy production. Research indicates that cobalt compounds can enhance metabolic profiles in various organisms by improving nutrient uptake and utilization .

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties, particularly against certain bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes essential for bacterial survival .

Case Studies

- Plant Stress Tolerance : In a controlled study, this compound was applied to Pennisetum divisum under saline stress conditions. Results showed that cobalt treatment significantly improved plant growth parameters and reduced ionic imbalance by enhancing potassium and calcium uptake while lowering MG levels. This indicates its potential as a stress mitigator in agricultural practices .

- Animal Studies : A study involving the administration of cobalt lactate to livestock demonstrated improvements in feed efficiency and overall health metrics. The compound was associated with enhanced nutrient absorption and reduced incidence of metabolic disorders, suggesting its utility in veterinary applications .

Data Tables

Research Findings

Recent studies have highlighted the multifaceted roles of this compound:

- Oxidative Stress Mitigation : this compound reduces oxidative damage by enhancing antioxidant enzyme activity (e.g., Glyoxalase I and II), which detoxifies harmful metabolites like MG into less toxic forms such as lactate .

- Nutritional Applications : The ESPEN guidelines emphasize the importance of trace elements like cobalt in clinical nutrition, noting its role in preventing deficiencies that could lead to metabolic dysfunctions .

- Therapeutic Potential : Emerging research suggests that cobalt complexes may have anticancer properties, potentially inducing apoptosis in cancer cells through various mechanisms .

Propiedades

IUPAC Name |

cobalt(2+);2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Co/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUKOWSPRKCWBV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936286 | |

| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16039-54-6 | |

| Record name | Cobalt lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16039-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt dilactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016039546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.